N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S2 and its molecular weight is 471.52. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity
The compound has been studied for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway which is essential for DNA synthesis. A. Gangjee et al. (2008) synthesized analogues demonstrating this dual inhibition, highlighting its potential for cancer treatment due to the importance of these enzymes in tumor cell proliferation. The classical analogue in their study showed significant potency, making it a promising candidate for further development as a therapeutic agent (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure and Docking Analysis
The molecular structure, natural bond orbital calculations, and hydrogen-bonded interactions of a similar compound were analyzed by S. Mary et al. (2020), offering insights into the compound's interaction mechanisms with potential biological targets. Their study included drug likeness and molecular docking against SARS-CoV-2 protein, indicating its antiviral potency. This comprehensive analysis provides a foundation for understanding the compound's structural properties and its potential applications in drug development (Mary et al., 2020).
Radiosynthesis for Imaging
F. Dollé et al. (2008) described the synthesis of a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The study's focus on developing a compound with a fluorine atom in its structure for labeling with fluorine-18 underscores the compound's utility in in vivo imaging, particularly in neurological disorders (Dollé et al., 2008).
Crystal Structure Characterization
The crystal structures of closely related compounds were determined to provide insight into their conformational properties, as detailed by S. Subasri et al. (2017). Such studies are fundamental in drug design, as they help in understanding the molecular basis of compound interactions with biological targets (Subasri et al., 2017).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S2/c1-29-17-8-7-13(11-18(17)30-2)24-19(27)12-32-22-25-15-9-10-31-20(15)21(28)26(22)16-6-4-3-5-14(16)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTELYDFXEWIGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.